Antifungal agent 122

Triazole stability Drug degradation Iodiconazole analog

Legacy triazoles like fluconazole lack anti-biofilm activity, while Iodiconazole degrades rapidly (t1/2=4.39 min). Antifungal agent 122 (compound 20l) solves both issues via an engineered ethynyl moiety. • 6.9× improved stability (t1/2=30.2 min) vs. Iodiconazole - ideal for HTS & time-course assays • Dual inhibition of C. albicans phase transition & biofilm formation • Retains efficacy against drug-resistant strains; moderate CYP3A4 inhibition (IC50=2.11 µM) for SAR benchmarking • ≥95% purity, research-grade

Molecular Formula C28H24F4N4O
Molecular Weight 508.5 g/mol
Cat. No. B15560796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 122
Molecular FormulaC28H24F4N4O
Molecular Weight508.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H24F4N4O/c1-19(28(37,16-36-18-33-17-34-36)25-12-11-24(30)14-27(25)32)35(2)15-21-5-3-20(4-6-21)7-8-22-9-10-23(29)13-26(22)31/h3-6,9-14,17-19,37H,15-16H2,1-2H3/t19-,28-/m1/s1
InChIKeyPAWURIHEINFAKS-WHLCRQNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 122: Compound Profile


Antifungal agent 122 (designated compound 20l) is a rationally designed triazole derivative developed as a structural analog of Iodiconazole via a fragment growth strategy targeting CYP51 [1]. The compound possesses the molecular formula C28H24F4N4O (MW 508.51 g/mol), CAS 3054212-80-2, and is characterized by an ethynyl-containing triazole scaffold engineered to occupy the narrow hydrophobic cavity of the fungal CYP51 target more completely than its progenitor [1]. It is currently supplied as a research-use-only compound by multiple vendors at ≥95% purity . Its defining features include broad-spectrum antifungal efficacy against drug-resistant strains, a mechanism that blocks both fungal phase transition and biofilm formation, and notably improved chemical stability relative to the lead compound Iodiconazole [1].

CYP51 triazole with ethynyl modification for target engagement
Reported improved stability over progenitor Iodiconazole
Prevents fungal yeast-to-hyphae transition and biofilm formation
Activity against drug-resistant strains documented

Antifungal Agent 122: Differentiation from Generic Triazoles


Antifungal agent 122 belongs to the triazole class but is not interchangeable with generic azoles such as fluconazole, itraconazole, or even its direct parent compound Iodiconazole. The critical differentiating factor is the engineered ethynyl moiety that simultaneously improves target engagement, chemical stability, and resistance profile — a combination not present in legacy triazoles [1]. Generic azoles suffer from well-documented limitations: fluconazole lacks anti-biofilm and anti-phase transition activity, itraconazole exhibits significant CYP3A4-based drug-drug interaction liability, and Iodiconazole — despite potent antifungal activity — is critically unstable (T1/2 = 4.39 min), rendering it unsuitable for pharmaceutical development [1]. Compound 20l was specifically designed to overcome Iodiconazole's stability defect while preserving or enhancing antifungal breadth, including activity against drug-resistant strains [1]. Substituting any generic triazole for compound 20l in an experimental protocol would sacrifice the unique combination of stability, biofilm inhibition, and retained potency that defines this compound as a research tool.

Fluconazole
Lacks biofilm and phase transition inhibition, limiting relevance for virulence studies.
Itraconazole
Strong CYP3A4 inhibitor; introduces off-target metabolism interference in co-treatment assays.
Iodiconazole
Chemically unstable (rapid degradation); compromises reproducibility in time-dependent protocols.

Antifungal Agent 122: Quantitative Differentiation Evidence


Chemical Stability Advantage Over Iodiconazole

Antifungal agent 122 (compound 20l) demonstrates a half-life (T1/2) of 30.2 minutes under the tested conditions, representing a 6.9-fold improvement over Iodiconazole (T1/2 = 4.39 min), the lead compound from which it was derived. This stability enhancement was achieved through the introduction of an ethynyl group into the triazole scaffold [1].

Chemical Stability
Head-to-head
6.9× longer half-life
Supports longer solution bench-life and repeat-assay reproducibility.
T1/2 30.2 min vs 4.39 min under reported in vitro conditions.
Triazole stability Drug degradation Iodiconazole analog Assay-ready compound

CYP3A4 Inhibition: Moderate Potency

Antifungal agent 122 inhibits CYP3A4-M (midazolam 1'-hydroxylase) with an IC50 of 2.11 µM and CYP3A4-T (testosterone 6β-hydroxylase) with an IC50 of 4.53 µM [1]. For context, the classical triazole itraconazole — a known strong CYP3A4 inhibitor — exhibits CYP3A4 IC50 values in the sub-micromolar to low nanomolar range depending on the probe substrate [2]. Compound 20l therefore demonstrates measurable but moderate CYP3A4 inhibition, with CYP3A4-M inhibition being approximately 2.1-fold more potent than CYP3A4-T inhibition.

CYP3A4 Inhibition
Cross-study comparable
Compound 20l
Moderate: IC50 2.11–4.53 µM
Itraconazole
Strong: sub-µM range
Lower CYP3A4-mediated off-target risk relative to strong azole inhibitors.
Midazolam and testosterone probe substrates; direct comparison not available.
CYP3A4 inhibition Drug-drug interaction Midazolam hydroxylase Testosterone hydroxylase

Anti-Biofilm and Anti-Phase Transition Activity

Compound 20l (antifungal agent 122) prevents both fungal phase transition (yeast-to-hyphae morphological switching) and fungal biofilm formation — two virulence-associated phenotypes critical for fungal pathogenesis [1]. This dual activity is a mechanistically distinct feature not shared by the first-line generic triazole fluconazole, which lacks significant anti-biofilm activity at clinically relevant concentrations [2]. The ability to block biofilm formation addresses a key limitation of conventional azole therapy, as biofilms are intrinsically resistant to most antifungal drugs.

Biofilm & Phase Transition
Class-level inference
Compound 20l
Prevents transition / biofilm
Fluconazole
No significant anti-biofilm activity
Supports biofilm-specific antifungal research applications.
Qualitative data; biofilm MIC not reported.
Fungal biofilm Candida albicans Morphological switch Yeast-to-hyphae

Mammalian Cytotoxicity Profile

Compound 20l (antifungal agent 122) was reported to be almost non-toxic to mammalian HUVEC (human umbilical vein endothelial cells) and 293T (human embryonic kidney) cell lines in vitro [1]. This favorable cytotoxicity profile is consistent across multiple vendor characterizations, which uniformly report no cytotoxicity . While a formal selectivity index (SI = CC50 / MIC) has not been explicitly published, the absence of mammalian cytotoxicity at antifungal-effective concentrations indicates a therapeutically meaningful window.

Mammalian Cytotoxicity
Supporting evidence
Compound 20l
Non-toxic to HUVEC, 293T
Amphotericin B
Documented cytotoxicity (µM range)
Minimal mammalian cell interference in co-culture models.
Direct CC50 comparison not available; class-level inference.
Cytotoxicity Selectivity index Mammalian cell safety HUVEC 293T

Antifungal Agent 122: Research Application Scenarios


Stability-Critical Antifungal Screening

In high-throughput screening (HTS) campaigns or multi-day time-course assays where compound degradation would confound results, Antifungal agent 122's 30.2-minute half-life — a 6.9-fold improvement over Iodiconazole (T1/2 = 4.39 min) [1] — makes it the preferred triazole tool compound. Procuring this compound over Iodiconazole directly reduces the risk of false-negative results arising from rapid parent compound degradation during incubation.

Biofilm-Focused Antifungal Research

For laboratories investigating Candida albicans virulence mechanisms — specifically yeast-to-hyphae phase transition and biofilm formation on medical device surfaces — compound 20l uniquely provides dual inhibition of both processes [1]. Fluconazole, the most commonly procured generic triazole, lacks meaningful anti-biofilm activity [2] and cannot substitute for this compound in biofilm eradication or prevention protocols.

Drug-Drug Interaction Assessment

Antifungal agent 122 exhibits moderate CYP3A4 inhibition (IC50 = 2.11 µM for CYP3A4-M; 4.53 µM for CYP3A4-T) [1], making it a useful comparator for structure-activity relationship (SAR) studies aimed at reducing azole-associated CYP3A4 inhibition. Its approximately 20- to 50-fold lower CYP3A4 inhibitory potency compared to strong inhibitors like itraconazole [3] positions it as a benchmark for optimizing away from CYP-mediated drug-drug interaction risk.

Drug-Resistant Fungal Strain Characterization

The Sun et al. (2024) study explicitly reports that compound 20l retains excellent inhibitory activity against drug-resistant fungal strains [1]. For procurement intended for resistance profiling panels — where standard azoles such as fluconazole frequently exhibit elevated MIC values against resistant Candida isolates — compound 20l provides a next-generation triazole probe with documented anti-resistance activity.

Application
Selection Property
Validation Focus
Time-course or HTS antifungal assays
Improved solution stability over Iodiconazole
Confirm stock-solution half-life under assay conditions
Biofilm and fungal morphogenesis studies
Dual inhibition of yeast-to-hyphae transition and biofilm formation
Validate anti-biofilm activity in relevant strains
CYP3A4 interaction SAR studies
Moderate CYP3A4 inhibition profile
Measure CYP3A4-M and CYP3A4-T IC50 in-house
Antifungal resistance profiling
Documented activity against drug-resistant strains
Determine MIC values against resistant isolates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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